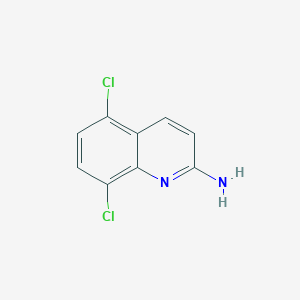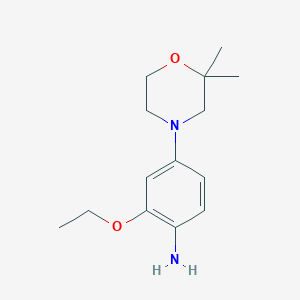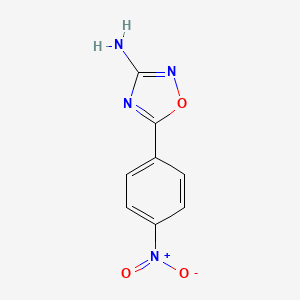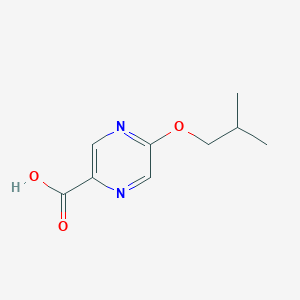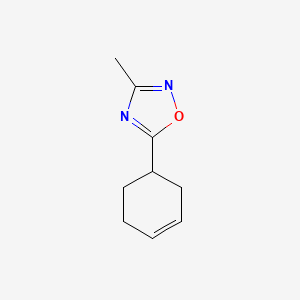
5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole
Descripción general
Descripción
5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole (5-CHMO) is a cyclic organic compound belonging to the family of heterocyclic compounds. It is an aromatic compound with a five-membered ring containing two nitrogen atoms. 5-CHMO is a versatile compound with many potential applications in the fields of chemical synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
Antiepileptic Activity
A study by Rajak et al. (2013) explored novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles, aiming to meet structural prerequisites indispensable for anticonvulsant activity. Their findings indicated significant anticonvulsant activities in the compounds tested, highlighting the potential therapeutic application in treating epilepsy. This research underscores the importance of 1,3,4-oxadiazole derivatives in developing new antiepileptic drugs.
Antiprotozoal and Anticancer Properties
Research by Dürüst et al. (2012) on 1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds demonstrated various biological activities, including anti-protozoal and anti-cancer properties. By employing bioisosterism, they designed and synthesized novel oxadiazolyl pyrrolo triazole diones, showing potential in treating protozoal infections and cancer. This highlights the versatility of 1,2,4-oxadiazoles in pharmaceutical chemistry, offering pathways to novel treatments.
Corrosion Inhibition
A study conducted by Ammal et al. (2018) revealed that 1,3,4-oxadiazole derivatives exhibit effective corrosion inhibition properties for mild steel in sulphuric acid. The findings suggest that these compounds form a protective layer on the steel surface, reducing corrosion rates. This application is crucial for industries where metal preservation is vital, demonstrating the chemical utility of 1,3,4-oxadiazole derivatives beyond biological activity.
Antimicrobial and Anti-inflammatory Activities
Kavitha et al. (2019) synthesized a novel series of 1,3,4-oxadiazole-containing sulfonamide derivatives, showing significant antimicrobial and anti-inflammatory activities. Their research, documented in the Bulletin of the Chemical Society of Ethiopia, indicates the potential for these compounds in developing new antimicrobial and anti-inflammatory agents, showcasing the broad spectrum of biological activities associated with 1,3,4-oxadiazoles.
Tuberculosis Treatment
Further, Foks et al. (2004) investigated the tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives, revealing promising results against tuberculosis. This study contributes to the search for new therapeutic agents against tuberculosis, a major global health challenge.
Propiedades
IUPAC Name |
5-cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMFCDINWMXXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




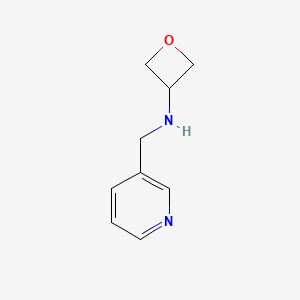

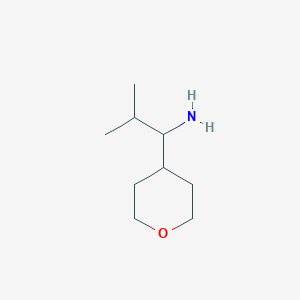
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)


